molecular formula C10H10O2S B8406720 4,5,6,7-Tetrahydro-4,7-methanobenzo[b]thiophene-2-carboxylic Acid

4,5,6,7-Tetrahydro-4,7-methanobenzo[b]thiophene-2-carboxylic Acid

Cat. No. B8406720
M. Wt: 194.25 g/mol
InChI Key: DWLMCBCPGLTBCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08426424B2

Procedure details

A 100-mL single-neck round bottomed flask equipped with a magnetic stirrer and reflux condenser was purged with nitrogen and charged with 1d (930 mg, 4.19 mmol), ethanol (7 mL), THF (7 mL), water (7 mL) and lithium hydroxide (301 mg, 12.6 mmol) and the mixture heated at 50° C. for 4 h. After this time, the reaction was cooled to room temperature and acidified to pH 1.5 with 2N hydrochloric acid. The resulting precipitate was collected by vacuum filtration, washed with water (2×10 mL) and dried overnight under vacuum to afford a 94% yield (768 mg) of 1e as a white solid: mp 183-184° C.; 1H NMR (500 MHz, DMSO-d6) δ 12.66 (br s, 1H), 7.48 (s, 1H), 3.59 (m, 1H), 3.41 (m, 1H), 1.97-1.83 (m, 3H), 1.61 (dt, 1H, J=9.0, 2.5 Hz), 0.96 (dd, 2H, J=12.5, 3.5 Hz); MS (APCI−) m/z 193.2 (M−H).
Name
1d
Quantity
930 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
301 mg
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
94%

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]([C:6]([O:8]CC)=[O:7])=[CH:4][C:3]2[CH:11]3[CH2:15][CH:14]([C:2]1=2)[CH2:13][CH2:12]3.C(O)C.[OH-].[Li+].Cl>O.C1COCC1>[S:1]1[C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]2[CH:11]3[CH2:15][CH:14]([C:2]1=2)[CH2:13][CH2:12]3 |f:2.3|

Inputs

Step One
Name
1d
Quantity
930 mg
Type
reactant
Smiles
S1C2=C(C=C1C(=O)OCC)C1CCC2C1
Name
Quantity
7 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
301 mg
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
7 mL
Type
solvent
Smiles
O
Name
Quantity
7 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 100-mL single-neck round bottomed flask equipped with a magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
CUSTOM
Type
CUSTOM
Details
was purged with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
After this time, the reaction was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by vacuum filtration
WASH
Type
WASH
Details
washed with water (2×10 mL)
CUSTOM
Type
CUSTOM
Details
dried overnight under vacuum
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
S1C2=C(C=C1C(=O)O)C1CCC2C1
Measurements
Type Value Analysis
AMOUNT: MASS 768 mg
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.